molecular formula C24H17ClN4O4 B2770569 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291857-25-4

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2770569
CAS No.: 1291857-25-4
M. Wt: 460.87
InChI Key: JRGZCAKSACEDQS-UHFFFAOYSA-N
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Description

This compound is a phthalazinone derivative featuring a 3-chlorophenyl group at position 2 and a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl moiety at position 4. The oxadiazole ring is a critical pharmacophore known for its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors . The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and metabolic stability compared to halogenated analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4/c1-31-17-10-14(11-18(13-17)32-2)22-26-23(33-28-22)21-19-8-3-4-9-20(19)24(30)29(27-21)16-7-5-6-15(25)12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGZCAKSACEDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the phthalazinone core with the oxadiazole moiety, typically using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various heterocyclic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: Its distinct chemical properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It is explored for use in various industrial processes, including catalysis and the development of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 2-(3-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (CAS: 478045-83-9)

  • Key Differences: The phenyl ring on the oxadiazole is substituted with a 4-chlorophenyl group instead of 3,5-dimethoxyphenyl. The phthalazinone moiety has a 3-chloro-2-methylphenyl group, adding a methyl substituent adjacent to chlorine.
  • The methyl group may enhance steric hindrance, affecting target binding .

b. Oxadiazon and Oxadiargyl (Pesticide Oxadiazoles)

  • Oxadiazon : 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one.
  • Oxadiargyl : 3-(2,4-dichloro-5-(2-propynyloxy)phenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one.
  • Key Differences :
    • Both have tert-butyl groups on the oxadiazole, increasing hydrophobicity.
    • Substituents on the phenyl ring (e.g., propynyloxy) are optimized for herbicidal activity, unlike the target compound’s methoxy groups .
Physicochemical Properties
  • Solubility : The 3,5-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to chlorophenyl or tert-butyl substituents in analogs.
  • Lipophilicity : The 3-chlorophenyl group increases logP values, suggesting moderate membrane permeability.

Comparative Data Table

Compound Name Key Structural Features Biological Activity Solubility (Predicted) Safety Precautions
2-(3-Chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one 3-Chlorophenyl, 3,5-dimethoxyphenyl-oxadiazole Hypothesized kinase inhibition Moderate (methoxy) P201, P210 (inferred)
CAS: 478045-83-9 3-Chloro-2-methylphenyl, 4-chlorophenyl-oxadiazole Unspecified (handling warnings) Low (chlorophenyl) P102, P201, P210
Oxadiazon tert-Butyl, 2,4-dichloro-5-isopropoxyphenyl Herbicidal (PPO inhibition) Low (tert-butyl) Agricultural precautions
Oxadiargyl tert-Butyl, 2,4-dichloro-5-propynyloxyphenyl Herbicidal (PPO inhibition) Low (tert-butyl) Agricultural precautions

Research Findings and Implications

  • Substituent Effects : Methoxy groups in the target compound may balance solubility and target binding, whereas chlorophenyl/tert-butyl groups in analogs prioritize hydrophobicity for membrane penetration or herbicidal activity.
  • Safety : Chlorinated analogs universally require stringent handling protocols, while methoxy substitution may reduce acute toxicity .

Biological Activity

The compound 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H16ClN3O3
  • Molecular Weight : 373.80 g/mol

The compound features a chlorophenyl group and a dimethoxyphenyl group linked through an oxadiazole moiety, contributing to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound under investigation has shown activity against various bacterial strains. A study reported that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in vitro. Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, one study demonstrated that a related oxadiazole derivative inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation. It is hypothesized that the presence of the oxadiazole ring contributes to its ability to interact with DNA and disrupt replication processes.

Table 1: Summary of Biological Activities

Activity Target Organism/Cell Line IC50/MIC (µg/mL or µM) Reference
AntimicrobialStaphylococcus aureus16 - 128
AntimicrobialEscherichia coli32 - 64
Anticancer (MCF-7)Human Breast Cancer~25

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives against various pathogens. The results indicated a strong correlation between structural modifications and increased antimicrobial activity .
  • Anticancer Activity in Vivo :
    In vivo studies on mice bearing tumor xenografts showed that administration of oxadiazole derivatives led to significant tumor reduction compared to controls. The study emphasized the need for further exploration into dosage optimization and long-term effects .

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